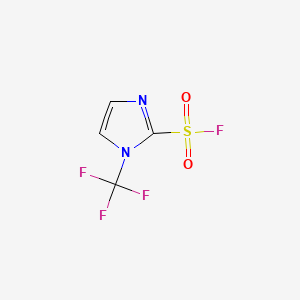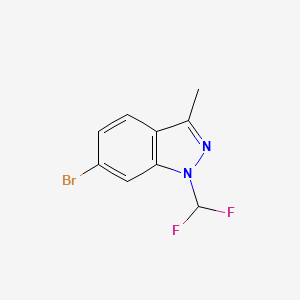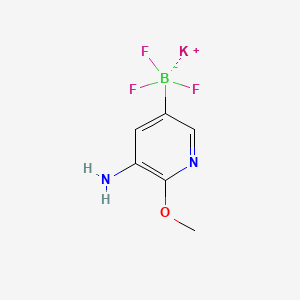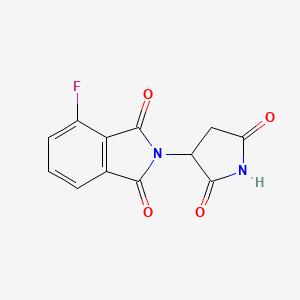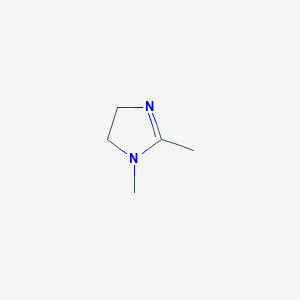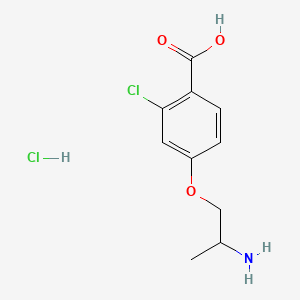
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is a chemical compound belonging to the family of benzoic acid derivatives It is characterized by the presence of an aminopropoxy group and a chlorine atom attached to the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of the Aminopropoxy Group: The 2-chlorobenzoic acid is reacted with 2-amino-1-propanol under appropriate conditions to introduce the aminopropoxy group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminopropoxy)-2-chlorobenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aminopropoxy group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the aminopropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the aminopropoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学的研究の応用
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-(2-Aminopropoxy)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chlorobenzoic acid: Lacks the aminopropoxy group, resulting in different chemical and biological properties.
4-(2-Aminopropoxy)-benzoic acid hydrochloride: Similar structure but without the chlorine atom, leading to differences in reactivity and applications.
Uniqueness
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminopropoxy group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
特性
CAS番号 |
2913243-89-5 |
|---|---|
分子式 |
C10H13Cl2NO3 |
分子量 |
266.12 g/mol |
IUPAC名 |
4-(2-aminopropoxy)-2-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-7-2-3-8(10(13)14)9(11)4-7;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
InChIキー |
FUKVSFUDXSEQIP-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC(=C(C=C1)C(=O)O)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
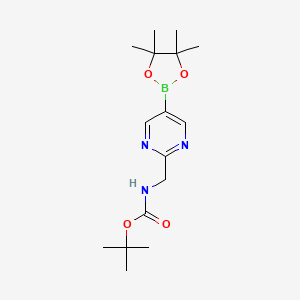
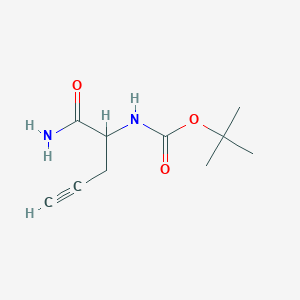
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)

